

Gandotinib safety profile comparison other JAK2 inhibitors

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Compound Focus: Gandotinib

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Gandotinib Safety and Efficacy Profile

The tables below summarize the key safety and efficacy data for **gandotinib** from clinical trials.

Table 1: Safety and Tolerability Data from a Phase 1 Study (N=38) [1]

Parameter	Summary of Findings
Maximum Tolerated Dose (MTD)	120 mg once daily [1]
Most Common TEAEs	Diarrhea (55.3%), Nausea (42.1%); majority were Grade 1 [1]
Dose-Limiting Toxicities (DLTs)	Increased blood creatinine, Hyperuricemia (at doses >120 mg) [1]
Notable Serious Risks	Renal failure (leading to treatment discontinuation in 4 patients) [1]
Pharmacokinetics	Mean half-life ~6 hours; Time to max concentration ~4 hours [1]

Table 2: Efficacy Data from a Phase 2 Study (N=138) by Disease Type [2] [3]

Patient Cohort	Overall Response Rate (ORR)	Key Efficacy Notes
Polycythemia Vera (PV), JAK2 V617F+	95% (19/20)	20% Complete Response (CR), 75% Partial Response (PR) [3]
Essential Thrombocythemia (ET), JAK2 V617F+	90.5% (19/21)	14% CR [3]
Myelofibrosis (MF), JAK2 V617F+	9.1% (3/33)	-
ET, JAK2 V617F-	43.7% (7/16)	No CRs observed [3]
MF, JAK2 V617F-	0% (0/18)	-
Patients previously on ruxolitinib	3.3% (ORR)	-

Experimental Protocols in Clinical Studies

The safety and efficacy data above were generated under specific clinical trial protocols. Here are the key methodological details:

- **Study Designs:** The data come from a **phase 1, open-label, dose-escalation study** (NCT01134120) and a subsequent **multicenter, single-arm, phase 2 study** (NCT01594723) [1] [2] [3].
- **Patient Population:** The phase 2 study enrolled patients with PV, ET, or MF, including those with **intolerance or lack of response to ruxolitinib** [3]. Diagnosis was confirmed per World Health Organization criteria.
- **Dosing:** The phase 2 study used the **120 mg once daily oral dose** established as the MTD in the phase 1 study [1] [3].
- **Endpoints:**
 - **Safety:** Assessed by the frequency and severity of treatment-emergent adverse events (TEAEs), graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) [1].
 - **Efficacy:**
 - For MF, response was assessed using the **International Working Group-Myelofibrosis Research and Treatment (IWG-MRT) criteria**, which includes measures of spleen size and symptom burden [1] [3].

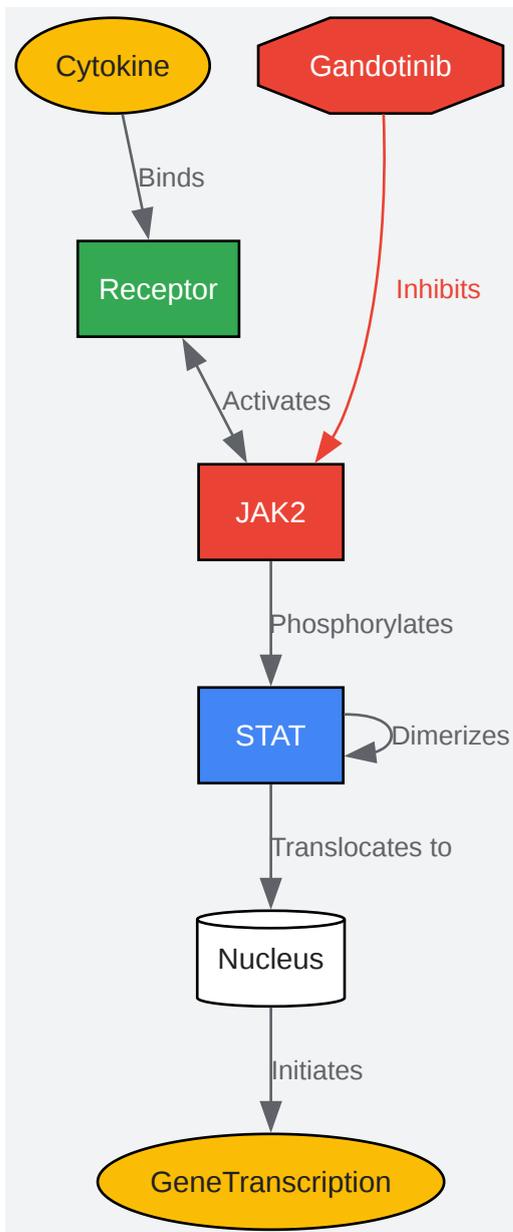
- For PV and ET, **European LeukemiaNet (ELN) consensus criteria** were used [3].
- **Patient-Reported Outcomes:** Symptoms were tracked using the **Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF)** [1].

Mechanism of Action and Structural Insights

Gandotinib is a potent, small-molecule inhibitor that targets the JAK2 tyrosine kinase.

- **Primary Target:** It is a selective inhibitor of **JAK2** with increased potency for the mutated **JAK2 V617F** form found in many MPNs [1] [3].
- **Binding Mode:** Crystal structure data (PDB ID: 8BM2) confirms that **gandotinib** acts as a **type I ATP-competitive inhibitor**. It binds to the active conformation of the JAK2 kinase domain (JH1), occupying the ATP-binding pocket [4]. This mechanism is shared by several other approved JAK2 inhibitors like fedratinib [5].
- **Cellular Effect:** By inhibiting constitutively active JAK2 signaling, **gandotinib** disrupts the **JAK-STAT pathway**, which is critically involved in the proliferation and survival of malignant cells in MPNs [1] [5].

The diagram below illustrates the JAK-STAT signaling pathway and the site of **gandotinib**'s inhibitory action.



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Key Differentiators and Considerations for Researchers

- **Mutation-Specific Efficacy:** **Gandotinib**'s efficacy appears highly dependent on the **JAK2 V617F mutation**, showing superior response rates in mutation-positive PV and ET patients. This suggests its potential application in a targeted therapy strategy [2] [3].
- **Safety Profile Distinction:** The dose-limiting toxicities of **increased blood creatinine and hyperuricemia** point toward a need for careful renal function monitoring, which may differentiate its management from other JAK inhibitors that have different dominant toxicities [1].

- **Activity in Ruxolitinib-Experienced Patients:** The phase 2 trial specifically included patients who had failed ruxolitinib, but the observed ORR was low (3.3%), indicating a area of high unmet need and a challenge for all agents in this class [2] [3].

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